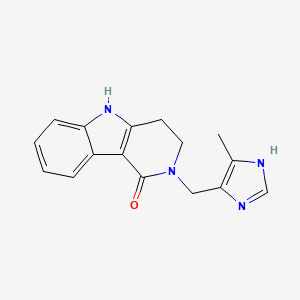

N-Desmethyl Alosetron

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Desmethyl Alosetron is a derivative of Alosetron, a potent and selective serotonin 5-HT3 receptor antagonist. It is primarily known for its role in the treatment of irritable bowel syndrome (IBS), particularly in female patients with diarrhea-predominant IBS . This compound has gained attention due to its potential therapeutic and environmental applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Alosetron typically involves the demethylation of Alosetron. This process can be achieved through various chemical reactions, including oxidative photocyclisation of N-arylenaminones to indoles . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the demethylation process.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions. The process adheres to Good Manufacturing Practices (GMP) to ensure high purity and quality of the final product. The production capacity can range from kilograms to metric tons, depending on the demand and application.

Análisis De Reacciones Químicas

Types of Reactions: N-Desmethyl Alosetron undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may yield fully reduced amines.

Aplicaciones Científicas De Investigación

N-Desmethyl Alosetron is extensively used in scientific research due to its diverse applications. Some of its key applications include:

Chemistry: Used as a reference material in analytical chemistry and as a starting material for the synthesis of other compounds.

Biology: Studied for its interactions with serotonin receptors and its effects on cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating gastrointestinal disorders and other conditions.

Industry: Used in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.

Mecanismo De Acción

N-Desmethyl Alosetron exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors . These receptors are nonselective cation channels that play a crucial role in regulating visceral pain, colonic transit, and gastrointestinal secretions. By blocking these receptors, this compound helps control symptoms associated with irritable bowel syndrome .

Comparación Con Compuestos Similares

N-Desmethyl Alosetron is unique due to its specific interaction with serotonin 5-HT3 receptors. Similar compounds include:

Alosetron: The parent compound, also a 5-HT3 receptor antagonist, used for treating IBS.

Ondansetron: Another 5-HT3 receptor antagonist, primarily used as an antiemetic to prevent nausea and vomiting.

Granisetron: Similar to Ondansetron, used for preventing chemotherapy-induced nausea and vomiting.

Compared to these compounds, this compound offers distinct advantages in terms of its specific receptor interactions and potential therapeutic applications.

Actividad Biológica

N-Desmethyl Alosetron is a significant metabolite of Alosetron, a potent selective 5-HT3 receptor antagonist primarily used in treating irritable bowel syndrome (IBS), particularly in women with diarrhea-predominant IBS. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, therapeutic potential, and safety profile.

Pharmacological Profile

This compound exhibits similar pharmacological properties to its parent compound, Alosetron, but with distinct characteristics in its biological activity.

- 5-HT3 Receptor Antagonism : Both Alosetron and this compound act as antagonists at the 5-HT3 receptor, which plays a critical role in gastrointestinal motility and sensation. By blocking these receptors, this compound reduces visceral hypersensitivity and gastrointestinal motility, leading to decreased pain and discomfort associated with IBS .

Pharmacokinetics

- Absorption and Metabolism : After oral administration, this compound is rapidly absorbed. Its bioavailability is approximately 60%, similar to that of Alosetron. The compound undergoes extensive metabolism primarily through CYP450 enzymes, with N-demethylation being a significant pathway .

Case Studies and Clinical Trials

- Phase II Study : A randomized double-blind placebo-controlled trial evaluated the efficacy of Alosetron (and by extension, its metabolite) in men with diarrhea-predominant IBS. The study found that doses of 1 mg twice daily significantly improved IBS symptoms compared to placebo, highlighting the effectiveness of the drug's active metabolites in symptom relief .

- Gender Differences : Research indicates that women tend to have higher plasma concentrations of both Alosetron and its metabolites, including this compound. This difference may influence the efficacy and side effect profile in women compared to men .

Biological Activity Data Table

| Parameter | This compound | Alosetron |

|---|---|---|

| Mechanism of Action | 5-HT3 receptor antagonist | 5-HT3 receptor antagonist |

| Bioavailability | ~60% | ~60% |

| Half-life | Approximately 1.5 hours | Approximately 1.5 hours |

| Metabolism | Primarily via CYP450 enzymes | Primarily via CYP450 enzymes |

| Clinical Use | IBS treatment | IBS treatment |

| Common Side Effects | Constipation | Constipation |

Safety Profile

This compound shares a similar safety profile with Alosetron, where constipation is the most common adverse effect reported. In clinical trials, the incidence of constipation was dose-dependent, with higher doses leading to increased rates of this side effect . No serious adverse events related to constipation were noted.

Propiedades

IUPAC Name |

2-[(5-methyl-1H-imidazol-4-yl)methyl]-4,5-dihydro-3H-pyrido[4,3-b]indol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-10-14(18-9-17-10)8-20-7-6-13-15(16(20)21)11-4-2-3-5-12(11)19-13/h2-5,9,19H,6-8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGCYMYYQOKECJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.